molecular formula C11H11NO6 B13837856 3-(3-Nitrophenyl)pentanedioic acid CAS No. 93534-70-4

3-(3-Nitrophenyl)pentanedioic acid

Cat. No.: B13837856
CAS No.: 93534-70-4
M. Wt: 253.21 g/mol
InChI Key: ZFYRMOGSHWEHKY-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)pentanedioic acid: is an organic compound with the molecular formula C11H11NO6 It contains a nitro group attached to a phenyl ring, which is further connected to a pentanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)pentanedioic acid typically involves the nitration of a phenylpentanedioic acid derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)pentanedioic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols with acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Reduction: Formation of 3-(3-Aminophenyl)pentanedioic acid.

    Substitution: Formation of substituted phenylpentanedioic acid derivatives.

    Esterification: Formation of ester derivatives of this compound.

Scientific Research Applications

3-(3-Nitrophenyl)pentanedioic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)pentanedioic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and interact with various molecular targets. The compound’s effects are mediated through these interactions, influencing molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)pentanedioic acid: Similar structure with the nitro group at the para position.

    3-(2-Nitrophenyl)pentanedioic acid: Similar structure with the nitro group at the ortho position.

    3-(3-Aminophenyl)pentanedioic acid: Reduction product of 3-(3-Nitrophenyl)pentanedioic acid.

Uniqueness

This compound is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.

Properties

CAS No.

93534-70-4

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

3-(3-nitrophenyl)pentanedioic acid

InChI

InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-2-1-3-9(4-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16)

InChI Key

ZFYRMOGSHWEHKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)CC(=O)O

Origin of Product

United States

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